
1-Benzothiophen-5-ylmethanol
Overview
Description
1-Benzothiophen-5-ylmethanol is an organic compound with the molecular formula C9H8OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-Benzothiophen-5-ylmethanol can be achieved through several routes. One common method involves the reaction of benzothiophene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzothiophen-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzothiophene-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into benzothiophen-5-ylmethane using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
1-Benzothiophen-5-ylmethanol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the construction of various derivatives through reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : This compound can be oxidized to form benzothiophene-5-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can yield benzothiophen-5-ylmethane using lithium aluminum hydride as a reducing agent.
- Substitution : Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups (e.g., halides or amines) using reagents like thionyl chloride or phosphorus tribromide.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound may possess significant antimicrobial and anticancer properties. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes, alongside inducing apoptosis in cancer cells through specific signaling pathways.
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly in drug development. It has been noted for its neuroprotective effects, particularly in conditions such as inner ear barotrauma, where it has shown protective effects against brain injury .
Medicinal Applications
Drug Development
this compound is a precursor for various pharmaceutical compounds. For example, it has been studied within the context of neurotrophic agents like T-817MA, which has demonstrated protective effects against neurodegenerative conditions . Furthermore, compounds derived from this structure are being explored for their ability to modulate receptors associated with metabolic disorders such as Type II diabetes and obesity .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities. The compound's role as a building block facilitates the development of new materials with tailored properties for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-Benzothiophen-5-ylmethanol can be compared with other similar compounds, such as:
1-Benzothiophen-2-ylmethanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
1-Benzofuran-5-ylmethanol: Contains an oxygen atom instead of sulfur, resulting in different electronic properties and applications.
1H-Benzimidazol-5-ylmethanol: Contains a nitrogen atom, making it more basic and suitable for different types of reactions
Biological Activity
1-Benzothiophen-5-ylmethanol, a compound belonging to the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (C₉H₈OS) features a benzothiophene core, which is a bicyclic structure comprising a benzene ring fused with a thiophene ring. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the benzothiophene moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, derivatives have shown effectiveness against several cancer cell lines, including HeLa and A549 cells .
2. Antimicrobial Properties
this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 62.5 | Vancomycin |
Escherichia coli | 78.12 | Ampicillin |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation: It can interact with specific receptors that mediate cellular responses related to cancer and inflammation.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
-
Anticancer Evaluation:
A study published in the International Journal of Advances in Pharmaceutical Sciences explored the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent . -
Antimicrobial Activity:
In another study evaluating the antimicrobial efficacy of various benzothiophene derivatives, this compound was found to possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-Benzothiophen-5-ylmethanol, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using benzothiophene derivatives. For example, bromination of benzothiophene followed by substitution with a hydroxymethyl group under basic conditions (e.g., NaOH) is a viable route. Yield optimization depends on catalyst selection (e.g., Lewis acids for Friedel-Crafts), solvent polarity (e.g., THF or DMF), and temperature control (60–80°C). Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : -NMR should show a singlet for the hydroxyl proton (~1.5–2.5 ppm, broad) and aromatic protons in the benzothiophene ring (6.8–7.5 ppm). -NMR will confirm the hydroxymethyl carbon at ~60–65 ppm.
- IR : A broad O-H stretch (~3200–3500 cm) and C-S/C-O stretches (~1050–1250 cm) are key identifiers.
- MS : The molecular ion peak (M) should match the molecular weight (e.g., 166 g/mol), with fragmentation patterns reflecting the benzothiophene backbone .
Q. What are the key considerations for ensuring the stability of this compound during storage?
- Methodological Answer : Store in airtight, amber vials under inert gas (N) to prevent oxidation. Temperature should be maintained at –20°C for long-term stability. Avoid exposure to moisture by using molecular sieves in the storage environment. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Variability in biological assays often arises from differences in compound purity, solvent choice (e.g., DMSO vs. aqueous buffers), or cell-line specificity. To address this:
- Validate purity using HPLC (>95%) and elemental analysis.
- Replicate assays with standardized protocols (e.g., fixed concentrations, positive/negative controls).
- Use computational docking studies to predict binding affinities and compare with experimental IC values .
Q. How does computational modeling assist in predicting the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to predict regioselectivity. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). For example, simulations may show preferential substitution at the 5-position due to lower activation energy compared to the 2-position .
Q. What role does the hydroxyl group play in the coordination chemistry of this compound with metal ions?
- Methodological Answer : The hydroxyl group acts as a monodentate ligand, coordinating with transition metals (e.g., Cu, Fe) to form complexes. UV-Vis spectroscopy can track shifts in λ (e.g., ~450 nm for Cu complexes), while cyclic voltammetry reveals redox behavior. Stability constants (log K) are determined via potentiometric titrations in ethanol-water mixtures .
Properties
IUPAC Name |
1-benzothiophen-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSQUAJOCDMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383674 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-34-7 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20532-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.